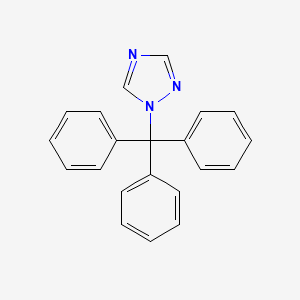

1-Trityl-1H-1,2,4-triazole

Description

BenchChem offers high-quality 1-Trityl-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Trityl-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-trityl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3/c1-4-10-18(11-5-1)21(24-17-22-16-23-24,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGYXNVNFOULKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405071 | |

| Record name | 1-Trityl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31250-99-4 | |

| Record name | 1-Trityl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Trityl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties of 1-Trityl-1H-1,2,4-triazole, a key intermediate in pharmaceutical synthesis. The document details its physicochemical characteristics, spectroscopic profile, reactivity, and provides illustrative experimental protocols.

Core Chemical Properties

1-Trityl-1H-1,2,4-triazole is a substituted aromatic heterocyclic compound. The bulky trityl (triphenylmethyl) group at the N1 position of the 1,2,4-triazole ring significantly influences its physical and chemical properties, rendering it a valuable protecting group in multi-step organic syntheses.

Table 1: Physicochemical Properties of 1-Trityl-1H-1,2,4-triazole and Parent 1,2,4-Triazole

| Property | 1-Trityl-1H-1,2,4-triazole | 1H-1,2,4-Triazole (for comparison) |

| Molecular Formula | C₂₁H₁₇N₃[1] | C₂H₃N₃[2][3] |

| Molecular Weight | 311.39 g/mol [1] | 69.07 g/mol [2][4] |

| CAS Number | 31250-99-4[1] | 288-88-0[2][3] |

| Appearance | White to off-white crystalline solid | White to pale yellow crystalline solid[3] |

| Melting Point | Data not available | 120-121 °C[2][4] |

| Boiling Point | Data not available | 260 °C (decomposes)[2][4] |

| Solubility | Soluble in many organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[5] Insoluble in water. | Soluble in water, ethanol, and acetone.[3] |

Synthesis and Reactivity

The synthesis of 1-Trityl-1H-1,2,4-triazole typically involves the N-alkylation of 1,2,4-triazole with trityl chloride. This reaction is a standard procedure for introducing the trityl protecting group onto a nitrogen atom of a heterocyclic compound.

General Reactivity:

The trityl group is a bulky protecting group that is stable under many reaction conditions but can be readily removed under acidic conditions. This lability is a key feature of its utility in organic synthesis. The 1,2,4-triazole ring itself is aromatic and relatively stable.

Deprotection: The trityl group can be cleaved from the triazole ring using mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM), or with formic acid. This process regenerates the N-H of the triazole for further reactions.

Experimental Protocols

Synthesis of 1-Trityl-1H-1,2,4-triazole

This protocol describes a general method for the N-tritylation of 1,2,4-triazole.

Materials:

-

1,2,4-triazole

-

Trityl chloride (TrCl)

-

Triethylamine (TEA) or other suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,4-triazole (1.0 equivalent) in anhydrous DMF.

-

Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Slowly add a solution of trityl chloride (1.05 equivalents) in anhydrous DMF to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford 1-Trityl-1H-1,2,4-triazole as a solid.

Spectroscopic Characterization

The structure of 1-Trityl-1H-1,2,4-triazole is confirmed through various spectroscopic techniques.

¹H NMR (Proton NMR):

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure: Dissolve a small sample (5-10 mg) of the compound in approximately 0.6 mL of the deuterated solvent. Transfer the solution to an NMR tube. Acquire the spectrum using standard instrument parameters.

-

Expected Chemical Shifts (δ):

-

~7.1-7.5 ppm: A complex multiplet corresponding to the 15 aromatic protons of the three phenyl rings of the trityl group.

-

~7.9-8.5 ppm: Two singlets corresponding to the two protons on the 1,2,4-triazole ring.

-

¹³C NMR (Carbon-13 NMR):

-

Instrumentation: A 100 MHz or 125 MHz NMR spectrometer.

-

Solvent: CDCl₃ or DMSO-d₆.

-

Procedure: Use a more concentrated sample (20-50 mg) in the same deuterated solvent. Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Chemical Shifts (δ):

-

~80-90 ppm: A quaternary carbon signal for the central carbon of the trityl group.

-

~127-130 ppm: Multiple signals for the aromatic carbons of the trityl group.

-

~140-155 ppm: Signals for the carbons of the 1,2,4-triazole ring.

-

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Procedure (ATR): Place a small amount of the solid sample directly on the ATR crystal and apply pressure. Collect the spectrum.

-

Expected Characteristic Absorptions (cm⁻¹):

-

~3100-3000: C-H stretching vibrations of the aromatic rings.

-

~1600, 1490, 1450: C=C stretching vibrations within the aromatic rings.

-

~1500-1400: N-C stretching vibrations of the triazole ring.

-

~750-700 and ~700-650: Strong C-H out-of-plane bending vibrations characteristic of monosubstituted benzene rings.

-

-

Instrumentation: A mass spectrometer, typically with an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) setup.

-

Procedure (ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ESI source.

-

Expected m/z values:

-

[M+H]⁺: 312.15 (for C₂₁H₁₈N₃⁺)

-

A prominent fragment ion at m/z 243 corresponding to the stable trityl cation ([C(C₆H₅)₃]⁺) is expected upon fragmentation.

-

Logical Relationships in Reactivity

The chemical utility of 1-Trityl-1H-1,2,4-triazole is primarily based on the protecting group strategy. The trityl group masks the reactive N-H of the triazole, allowing for chemical modifications on other parts of a larger molecule without affecting the triazole nitrogen. Subsequent deprotection reveals the triazole N-H for further functionalization.

References

- 1. 1-Trityl-1H-1,2,4-triazole | C21H17N3 | CID 4638251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 1h-1,2,4-triazole - Molar Mass 69.00725, Melting Point 120-121â°c, Boiling Point 260â°c, Very Soluble In Water | White Solid, Industrial Grade, Cas No: 288-88-0, Molecular Formula: C2h3n3 at Best Price in Ankleshwar | Vrypa Pharmachem [tradeindia.com]

- 5. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Synthesis of 1-Trityl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-Trityl-1H-1,2,4-triazole, a valuable intermediate in the development of pharmaceutical compounds. The document details the primary synthetic pathway, including a step-by-step experimental protocol, and presents key quantitative data in a structured format. Additionally, a visual representation of the synthesis workflow is provided to facilitate a clear understanding of the process.

Introduction

1,2,4-triazole and its derivatives are a significant class of heterocyclic compounds that are integral to the development of a wide range of therapeutic agents. These compounds exhibit diverse biological activities, including antifungal, antiviral, and anticancer properties. The trityl group (triphenylmethyl) is a bulky and lipophilic protecting group commonly used in organic synthesis, particularly for alcohols, amines, and amides. The introduction of a trityl group onto the 1,2,4-triazole ring can modulate its solubility and reactivity, making 1-Trityl-1H-1,2,4-triazole a key building block in the synthesis of more complex molecules. This guide focuses on the direct N-tritylation of 1H-1,2,4-triazole as the core synthetic pathway.

Core Synthesis Pathway: N-Tritylation of 1H-1,2,4-triazole

The most direct and widely employed method for the synthesis of 1-Trityl-1H-1,2,4-triazole is the reaction of 1H-1,2,4-triazole with trityl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Reaction Scheme:

Experimental Protocol

The following experimental protocol is a representative procedure for the synthesis of 1-Trityl-1H-1,2,4-triazole.

Materials:

-

1H-1,2,4-triazole

-

Trityl chloride

-

Triethylamine

-

Dimethylformamide (DMF)

-

Water

-

Ice

Procedure:

-

In a reaction vessel, dissolve 1H-1,2,4-triazole in dimethylformamide (DMF).

-

Add triethylamine to the solution to act as a base.

-

Slowly add a solution of trityl chloride in DMF to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the solid with water to remove any remaining impurities.

-

Dry the purified 1-Trityl-1H-1,2,4-triazole product.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 1-Trityl-1H-1,2,4-triazole based on a reported procedure.

| Parameter | Value |

| Reactants | |

| 1H-1,2,4-triazole | 6.9 g (0.1 mol) |

| Trityl chloride | 27.9 g (0.1 mol) |

| Triethylamine | 10.1 g (0.1 mol) |

| Solvent | |

| Dimethylformamide (DMF) | 100 ml |

| Reaction Conditions | |

| Temperature | 20°C |

| Reaction Time | 3 hours |

| Product | |

| Yield | 28.0 g (90% of theoretical) |

| Melting Point | 194-195°C |

Mandatory Visualization

The following diagram illustrates the logical workflow of the synthesis of 1-Trityl-1H-1,2,4-triazole.

Caption: Synthesis workflow for 1-Trityl-1H-1,2,4-triazole.

An In-depth Technical Guide to the Structure Elucidation of 1-Trityl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1-Trityl-1H-1,2,4-triazole. The document details the synthetic protocol and the analytical techniques used to confirm the chemical structure of the compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of 1-Trityl-1H-1,2,4-triazole

The synthesis of 1-Trityl-1H-1,2,4-triazole is typically achieved through the N-alkylation of 1H-1,2,4-triazole with trityl chloride. The trityl group (triphenylmethyl) is a bulky protecting group that selectively attaches to a nitrogen atom of the triazole ring.

A general procedure for the synthesis of 1-Trityl-1H-1,2,4-triazole involves the reaction of 1,2,4-triazole with trityl chloride in the presence of a base.

Materials:

-

1H-1,2,4-triazole

-

Trityl chloride

-

Triethylamine (TEA) or a similar non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, 1H-1,2,4-triazole (1.0 eq) is dissolved in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Triethylamine (1.1 eq) is added to the solution, and the mixture is stirred at room temperature for 10-15 minutes.

-

Trityl chloride (1.05 eq) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with diethyl ether or another suitable organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford 1-Trityl-1H-1,2,4-triazole as a solid.

Spectroscopic Data and Structure Elucidation

The structure of 1-Trityl-1H-1,2,4-triazole is confirmed through a combination of spectroscopic methods. The following tables summarize the expected quantitative data from these analyses.

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Trityl-1H-1,2,4-triazole

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | Singlet | 1H | H-3 or H-5 of triazole ring |

| ~ 7.8 - 8.0 | Singlet | 1H | H-3 or H-5 of triazole ring |

| ~ 7.1 - 7.5 | Multiplet | 15H | Aromatic protons of trityl group |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Trityl-1H-1,2,4-triazole

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C-3 or C-5 of triazole ring |

| ~ 140 - 145 | C-3 or C-5 of triazole ring |

| ~ 140 - 142 | Quaternary aromatic carbons of trityl group |

| ~ 128 - 130 | Aromatic CH carbons of trityl group |

| ~ 127 - 128 | Aromatic CH carbons of trityl group |

| ~ 70 - 80 | Quaternary carbon of trityl group (C-Tr) |

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Data for 1-Trityl-1H-1,2,4-triazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretching (trityl and triazole) |

| ~ 1600, 1490, 1450 | Medium-Strong | Aromatic C=C stretching (trityl group) |

| ~ 1530 - 1480 | Medium | C=N stretching (triazole ring) |

| ~ 1250 - 1000 | Strong | C-N stretching |

| ~ 750 - 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for 1-Trityl-1H-1,2,4-triazole

| m/z Value | Ion | Notes |

| 311 | [M]⁺ | Molecular ion |

| 243 | [C(C₆H₅)₃]⁺ (Trityl cation) | Loss of the triazole ring, typically the base peak |

| 165 | [C₁₃H₉]⁺ (Fluorenyl cation) | Fragmentation of the trityl cation |

| 69 | [C₂H₃N₃]⁺ (Triazole cation) | Loss of the trityl group |

Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of 1-Trityl-1H-1,2,4-triazole.

An In-Depth Technical Guide to 1-Trityl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Trityl-1H-1,2,4-triazole, a key intermediate in organic synthesis and drug discovery. The document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a conceptual workflow.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name 1-trityl-1,2,4-triazole is a substituted aromatic heterocyclic compound. The trityl group, a bulky substituent, is attached to a nitrogen atom of the 1,2,4-triazole ring.[1] This substitution has significant implications for its reactivity and use in chemical synthesis, primarily as a protecting group.

Synonyms:

Physicochemical Properties

A summary of the key quantitative data for 1-Trityl-1H-1,2,4-triazole is presented in the table below. These properties are crucial for its handling, reaction optimization, and purification.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₇N₃ | [1] |

| Molecular Weight | 311.39 g/mol | |

| CAS Number | 31250-99-4 | [1] |

Experimental Protocol: Synthesis of 1-Trityl-1H-1,2,4-triazole

The synthesis of 1-Trityl-1H-1,2,4-triazole is typically achieved through the N-alkylation of 1H-1,2,4-triazole with trityl chloride. The following protocol is a representative method for this synthesis.

Materials:

-

1H-1,2,4-triazole

-

Trityl chloride (Triphenylmethyl chloride)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1H-1,2,4-triazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Addition of Base: To the stirred solution, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents) dropwise at room temperature. Stir the mixture for 10-15 minutes.

-

Addition of Alkylating Agent: In a separate flask, prepare a solution of trityl chloride (1.05 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure 1-Trityl-1H-1,2,4-triazole.

This protocol is based on general procedures for the N-alkylation of 1,2,4-triazoles.[4] Researchers should consult relevant literature for specific reaction conditions and safety precautions.

Conceptual Synthesis Workflow

The synthesis of 1-Trityl-1H-1,2,4-triazole involves a straightforward nucleophilic substitution reaction. The following diagram, generated using the DOT language, illustrates the logical relationship between the reactants and the product in this synthesis.

Caption: Synthesis of 1-Trityl-1H-1,2,4-triazole.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Trityl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Trityl-1H-1,2,4-triazole is a heterocyclic organic compound that serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. The attachment of the bulky trityl (triphenylmethyl) group to the 1,2,4-triazole ring provides a means of protecting the triazole nitrogen during multi-step syntheses, allowing for selective modifications at other positions of the molecule. This guide provides a comprehensive overview of the known physical and chemical properties of 1-Trityl-1H-1,2,4-triazole, along with detailed experimental protocols and structural visualizations.

Chemical Structure and Properties

The chemical structure of 1-Trityl-1H-1,2,4-triazole consists of a planar, five-membered 1,2,4-triazole ring bonded to a sterically demanding trityl group at the N1 position.

Caption: Chemical structure of 1-Trityl-1H-1,2,4-triazole.

Physical Properties

A summary of the key physical properties of 1-Trityl-1H-1,2,4-triazole is presented in the table below. It is important to note that while some experimental data is available, other properties are computed based on its structure.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₇N₃ | PubChem[1] |

| Molecular Weight | 311.4 g/mol | PubChem[1] |

| Melting Point | 182-185 °C | Commercial Supplier |

| Appearance | White to off-white crystalline powder | General observation |

| Solubility | Soluble in many organic solvents | General knowledge |

| XLogP3 | 4.8 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 30.7 Ų | PubChem (Computed)[1] |

Chemical Properties and Reactivity

The chemical reactivity of 1-Trityl-1H-1,2,4-triazole is largely dictated by the characteristics of the triazole ring and the bulky trityl protecting group.

-

Stability: The 1,2,4-triazole ring is an aromatic system, which imparts significant stability to the molecule.

-

Protecting Group Chemistry: The trityl group is a key feature, serving as a protecting group for the N1 position of the triazole ring. It is stable to a variety of reaction conditions but can be removed under acidic conditions to deprotect the triazole nitrogen.

-

Reactivity of the Triazole Ring: With the N1 position blocked, electrophilic substitution on the triazole ring is less likely. The carbon atoms of the triazole ring are electron-deficient and can be susceptible to nucleophilic attack under certain conditions.

Spectral Data

Detailed spectral data is crucial for the identification and characterization of 1-Trityl-1H-1,2,4-triazole. Below is a summary of expected spectral characteristics based on the analysis of the 1,2,4-triazole core and related structures.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons of the three phenyl rings of the trityl group (typically in the range of 7.0-7.5 ppm). Two distinct signals for the protons on the 1,2,4-triazole ring (C3-H and C5-H), expected to appear as singlets in the aromatic region. |

| ¹³C NMR | Resonances for the carbon atoms of the trityl group's phenyl rings and the central quaternary carbon. Two signals for the carbon atoms of the 1,2,4-triazole ring. |

| Infrared (IR) | Characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹). C=N and C=C stretching vibrations within the triazole and phenyl rings (typically in the 1400-1600 cm⁻¹ region). |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observable. A prominent fragment ion corresponding to the trityl cation ([C(C₆H₅)₃]⁺) at m/z 243 is expected due to the facile cleavage of the C-N bond. Other fragmentation patterns may involve the loss of neutral molecules from the triazole ring. |

Experimental Protocols

Synthesis of 1-Trityl-1H-1,2,4-triazole

A general and widely used method for the synthesis of 1-Trityl-1H-1,2,4-triazole involves the reaction of 1,2,4-triazole with trityl chloride in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Caption: A generalized workflow for the synthesis of 1-Trityl-1H-1,2,4-triazole.

Detailed Protocol:

-

Materials:

-

1,2,4-triazole

-

Trityl chloride (Triphenylmethyl chloride)

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

-

Ethyl acetate

-

Water

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure: a. In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1,2,4-triazole (1.0 equivalent) and triethylamine (1.1 equivalents) in the chosen anhydrous solvent. b. To this stirring solution, add trityl chloride (1.05 equivalents) portion-wise at room temperature. c. Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (1,2,4-triazole) is consumed. d. Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water. e. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). f. Combine the organic extracts and wash with water and then with brine solution. g. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. h. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

-

Characterization:

-

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The melting point of the product should also be determined and compared to the literature value.

-

Safety Information

While a specific safety data sheet (SDS) for 1-Trityl-1H-1,2,4-triazole is not widely available, safety precautions should be based on the known hazards of its parent compound, 1,2,4-triazole, and the reagents used in its synthesis.

-

1,2,4-Triazole: Harmful if swallowed and may cause eye irritation. It is also suspected of damaging fertility or the unborn child.[2]

-

Trityl Chloride: Corrosive and causes severe skin burns and eye damage.

-

Triethylamine: Flammable liquid and vapor, and is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.

-

Solvents (DMF, Acetonitrile): These are flammable and have their own specific hazards. Refer to their respective SDS for detailed information.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

Handle all chemicals with care and follow standard laboratory safety procedures.

Conclusion

1-Trityl-1H-1,2,4-triazole is a key synthetic intermediate whose physical and chemical properties are of significant interest to researchers in medicinal and materials chemistry. This guide has provided a consolidated source of its known characteristics, a detailed experimental protocol for its synthesis, and essential safety information. The data and methodologies presented herein are intended to serve as a valuable resource for scientists and professionals working with this versatile compound. Further research to experimentally determine all physical properties and to explore its reactivity in greater detail will continue to enhance its utility in various scientific endeavors.

References

An In-depth Technical Guide to 1-Trityl-1H-1,2,4-triazole

CAS Number: 31250-99-4

This technical guide provides a comprehensive overview of 1-Trityl-1H-1,2,4-triazole, a key intermediate in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

1-Trityl-1H-1,2,4-triazole is a solid compound with the molecular formula C₂₁H₁₇N₃ and a molecular weight of 311.39 g/mol .[1] The trityl group, a bulky hydrophobic moiety, significantly influences its solubility and reactivity. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 31250-99-4 | [1] |

| Molecular Formula | C₂₁H₁₇N₃ | [1] |

| Molecular Weight | 311.39 g/mol | [1] |

| IUPAC Name | 1-(triphenylmethyl)-1H-1,2,4-triazole | [1] |

| Synonyms | 1-(Trityl)-1H-1,2,4-triazole | [1] |

Synthesis and Experimental Protocols

The synthesis of 1-Trityl-1H-1,2,4-triazole is typically achieved through the N-alkylation of 1H-1,2,4-triazole with a tritylating agent. The bulky nature of the trityl group sterically favors the substitution at the N1 position of the triazole ring.

General Experimental Protocol for Tritylation

This protocol is a generalized procedure based on the common methods for trityl protection of heterocyclic compounds.

Materials:

-

1H-1,2,4-triazole

-

Trityl chloride (Triphenylmethyl chloride)

-

Anhydrous pyridine or another suitable base (e.g., triethylamine)

-

Anhydrous solvent (e.g., dichloromethane, DMF)

-

4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-1,2,4-triazole (1 equivalent) in the chosen anhydrous solvent.

-

Add the base (e.g., pyridine, 2-3 equivalents). If using a non-basic solvent, add a suitable base like triethylamine.

-

Optionally, add a catalytic amount of DMAP.

-

To the stirred solution, add trityl chloride (1-1.2 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature overnight or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding methanol.

-

Remove the solvent under reduced pressure.

-

The residue can be purified by flash column chromatography on silica gel to yield 1-Trityl-1H-1,2,4-triazole.

Role in Drug Development and Organic Synthesis

The 1,2,4-triazole nucleus is a crucial pharmacophore found in a wide range of clinically used drugs, exhibiting antifungal, antiviral, anticancer, and anticonvulsant properties.[2][3][4] The trityl group in 1-Trityl-1H-1,2,4-triazole serves primarily as a protecting group for the N-H of the triazole ring. This protection strategy is vital in multi-step syntheses of complex molecules where the reactivity of the triazole nitrogen needs to be temporarily masked.

The bulky trityl group can be selectively removed under acidic conditions, which makes it a valuable tool in orthogonal protection strategies.

Experimental Protocol for Deprotection

The following is a general procedure for the acidic removal of the trityl group.

Materials:

-

1-Trityl-1H-1,2,4-triazole

-

Formic acid (88-97%) or trifluoroacetic acid (TFA) in a suitable solvent (e.g., dichloromethane)

Procedure:

-

Dissolve 1-Trityl-1H-1,2,4-triazole in the chosen acidic medium. For instance, treat the compound with cold formic acid.

-

Stir the mixture for a short period (e.g., 3-10 minutes) at room temperature or below. The reaction progress can be monitored by TLC.

-

Evaporate the acid under reduced pressure.

-

The residue can be co-evaporated with a non-polar solvent like dioxane to remove residual acid.

-

The crude product can be purified by extraction or recrystallization to isolate the deprotected 1H-1,2,4-triazole derivative and triphenylcarbinol as a byproduct.

Biological Significance of the 1,2,4-Triazole Core

While specific biological data for 1-Trityl-1H-1,2,4-triazole is not extensively documented in publicly available literature, the 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry. Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities. For instance, certain derivatives have shown neuroprotective effects by scavenging reactive oxygen species (ROS) and promoting the nuclear translocation of Nrf2, a key regulator of the antioxidant response.[5] Other derivatives have been investigated for their antifungal, antibacterial, and anticancer properties.[6] The tritylated version of 1,2,4-triazole is primarily a synthetic intermediate, and its biological activity is generally not the focus of study. Instead, it serves as a crucial building block for the synthesis of more complex and biologically active molecules.

References

- 1. 1-Trityl-1H-1,2,4-triazole | C21H17N3 | CID 4638251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. chemmethod.com [chemmethod.com]

- 5. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Trityl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Trityl-1H-1,2,4-triazole, a key intermediate in synthetic organic chemistry, particularly in the development of pharmacologically active compounds. This document details its chemical properties, synthesis, and significant role as a building block in medicinal chemistry.

Core Chemical Properties

1-Trityl-1H-1,2,4-triazole is a white to off-white solid. The trityl group, a bulky substituent, plays a crucial role in its chemical reactivity, primarily serving as a protecting group for the 1H-1,2,4-triazole moiety. This protection allows for selective reactions at other positions of the molecule.

| Property | Value |

| Molecular Weight | 311.39 g/mol |

| Chemical Formula | C₂₁H₁₇N₃ |

| CAS Number | 31250-99-4 |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=N4 |

| InChI Key | HAGYXNVNFOULKK-UHFFFAOYSA-N |

Synthesis of 1-Trityl-1H-1,2,4-triazole: Experimental Protocol

The synthesis of 1-Trityl-1H-1,2,4-triazole is typically achieved through the N-alkylation of 1H-1,2,4-triazole with trityl chloride. The trityl group selectively attaches to a nitrogen atom of the triazole ring.

Reaction:

Caption: General reaction scheme for the synthesis of 1-Trityl-1H-1,2,4-triazole.

Detailed Methodology:

A general procedure for the synthesis involves the following steps:

-

Dissolution: 1H-1,2,4-triazole is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF).

-

Addition of Base: A base, typically a tertiary amine like triethylamine, is added to the solution to act as a proton scavenger.

-

Addition of Trityl Chloride: Trityl chloride, dissolved in the same solvent, is added dropwise to the reaction mixture at room temperature.

-

Reaction: The mixture is stirred at room temperature for a specified period, typically several hours, to ensure the completion of the reaction.

-

Work-up: The reaction mixture is then quenched with water, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 1-Trityl-1H-1,2,4-triazole.

Role in Drug Development and Medicinal Chemistry

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The trityl-protected form, 1-Trityl-1H-1,2,4-triazole, serves as a crucial intermediate in the synthesis of more complex and substituted 1,2,4-triazole derivatives.

The trityl group's primary function is to block the reactive nitrogen of the triazole ring, thereby directing subsequent chemical modifications to other parts of a larger molecule. This strategic protection is essential for building complex molecular architectures.

Deprotection: The trityl group is acid-labile and can be readily removed under mild acidic conditions, regenerating the N-H bond of the triazole ring. This deprotection step is often performed towards the end of a synthetic sequence.

Caption: Synthetic strategy utilizing 1-Trityl-1H-1,2,4-triazole as a protected intermediate.

Involvement in Signaling Pathways

While 1-Trityl-1H-1,2,4-triazole itself is not typically the final bioactive molecule, the 1,2,4-triazole moiety it carries is a key pharmacophore in many drugs that modulate various signaling pathways. For instance, derivatives of 1,2,4-triazole have been shown to act as inhibitors of enzymes crucial in cancer progression, such as tankyrase and PI3K, thereby affecting the Wnt/β-catenin and PI3K/Akt signaling pathways.[4] Furthermore, some indole-linked 1,2,3-triazole derivatives (a related isomer) have been found to modulate the COX-2 protein and PGE2 levels by suppressing the AGE-ROS-NF-κβ nexus in monocytes.[5]

The versatility of the 1,2,4-triazole core allows for the design and synthesis of targeted inhibitors for a wide range of biological targets. The use of 1-Trityl-1H-1,2,4-triazole as a synthetic intermediate facilitates the exploration of this chemical space in the quest for novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. Indole-linked 1,2,3-triazole derivatives efficiently modulate COX-2 protein and PGE2 levels in human THP-1 monocytes by suppressing AGE-ROS-NF-kβ nexus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Reactivity of 1-Trityl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Trityl-1H-1,2,4-triazole is a pivotal intermediate in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. Its utility stems from the protective nature of the trityl group for the 1,2,4-triazole moiety, a scaffold present in numerous biologically active compounds. This guide provides a comprehensive overview of the stability and reactivity of 1-Trityl-1H-1,2,4-triazole, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior. Understanding these characteristics is paramount for its effective application in the synthesis of complex molecules and for the development of robust and efficient manufacturing processes.

Introduction

The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents, including antifungal, antiviral, and anticancer drugs.[1][2][3] The introduction of a trityl (triphenylmethyl) group at the N1 position of the triazole ring serves as a common protective strategy during multi-step syntheses. This bulky protecting group can be selectively removed under specific conditions, allowing for subsequent functionalization of the triazole ring. The stability of the trityl-triazole linkage and the specific conditions required for its cleavage are critical parameters for synthetic chemists. This document aims to consolidate the available technical information on the stability and reactivity of 1-Trityl-1H-1,2,4-triazole to aid researchers in its practical application.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 1-Trityl-1H-1,2,4-triazole is presented below. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of 1-Trityl-1H-1,2,4-triazole

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₇N₃ | [4] |

| Molecular Weight | 311.39 g/mol | [4] |

| Appearance | White to off-white crystalline solid | General laboratory observation |

| Melting Point | 120-121 °C (for 1H-1,2,4-triazole) | [5][6] |

| Boiling Point | 260 °C (decomposes, for 1H-1,2,4-triazole) | [5][6] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone. Moderately soluble in water. | [6] |

Table 2: Spectroscopic Data for the 1,2,4-Triazole Moiety

| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |

| ¹H NMR (C3-H, C5-H) | ~8.0 - 9.0 | Singlet | DMSO-d₆ | [7] |

| ¹³C NMR (C3, C5) | ~145 - 155 | Singlet | DMSO-d₆ | [7] |

Stability Profile

The stability of 1-Trityl-1H-1,2,4-triazole is a critical consideration for its storage, handling, and use in chemical reactions. The 1,2,4-triazole ring itself is known for its aromaticity and is generally stable.[8]

Thermal Stability

Derivatives of 1,2,4-triazole generally exhibit good thermal stability up to their melting points.[9] For instance, the parent 1H-1,2,4-triazole decomposes at its boiling point of 260 °C.[5][6] Thermogravimetric analysis (TGA) of 1,2,4-triazole shows decomposition typically occurs in a single step.[10] While specific TGA/DSC data for 1-Trityl-1H-1,2,4-triazole is not available in the reviewed literature, it is expected to be a thermally stable solid.

pH Stability and Hydrolysis

The 1,2,4-triazole ring is generally stable under both acidic and alkaline conditions. However, the trityl group is susceptible to cleavage under acidic conditions. The rate of hydrolysis of the C-N bond connecting the trityl group to the triazole ring is highly dependent on the pH of the medium. This pH-dependent lability is the basis for its use as a protecting group.

Reactivity Profile

The reactivity of 1-Trityl-1H-1,2,4-triazole is dominated by the chemistry of the trityl group and the 1,2,4-triazole ring.

Acid-Catalyzed Detritylation

The most significant reaction of 1-Trityl-1H-1,2,4-triazole is the acid-catalyzed cleavage of the trityl group. This reaction, known as detritylation, is a cornerstone of its application in multi-step synthesis. The mechanism proceeds via protonation of the triazole nitrogen, followed by the departure of the stable trityl cation.

Reactions of the 1,2,4-Triazole Ring

Once the trityl group is removed, the deprotected 1H-1,2,4-triazole can undergo various reactions, including N-alkylation and reactions with electrophiles. The regioselectivity of these reactions is often a key consideration for synthetic chemists.

Experimental Protocols

Synthesis of 1-Trityl-1H-1,2,4-triazole

A general procedure for the synthesis of N-tritylated azoles involves the reaction of the azole with trityl chloride in the presence of a base.

Detailed Protocol:

-

To a solution of 1,2,4-triazole (1.0 eq) in anhydrous dimethylformamide (DMF), add triethylamine (1.1 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add trityl chloride (1.05 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

-

Filter the solid, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

Detritylation of 1-Trityl-1H-1,2,4-triazole

The following is a general procedure for the removal of the trityl protecting group.

Detailed Protocol:

-

Dissolve 1-Trityl-1H-1,2,4-triazole (1.0 eq) in a suitable solvent (e.g., dichloromethane, methanol).

-

Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid, hydrochloric acid).

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Once the reaction is complete, neutralize the acid with a suitable base (e.g., triethylamine, sodium bicarbonate solution).

-

Remove the solvent under reduced pressure.

-

Purify the resulting 1H-1,2,4-triazole by appropriate methods.

Applications in Drug Development

The use of 1-Trityl-1H-1,2,4-triazole as a protected building block is prevalent in the synthesis of complex pharmaceutical agents. The 1,2,4-triazole moiety is a key pharmacophore in many antifungal drugs, such as fluconazole and itraconazole, where it coordinates to the heme iron of lanosterol 14α-demethylase.[3][11][12] The ability to protect the triazole nitrogen with a trityl group allows for selective modifications at other parts of the molecule before its crucial deprotection and final transformation into the active pharmaceutical ingredient.

Conclusion

1-Trityl-1H-1,2,4-triazole is a compound of significant synthetic utility, primarily owing to the stability of the protected form and the well-defined conditions for the removal of the trityl group. A thorough understanding of its stability under various thermal and pH conditions, coupled with a grasp of its reactivity, particularly the acid-catalyzed detritylation, is essential for its effective use. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary knowledge to confidently employ this versatile building block in their synthetic endeavors. Further research to quantify the kinetics of its stability and reactivity would be of great value to the scientific community.

References

- 1. dspace.ncl.res.in [dspace.ncl.res.in]

- 2. 1,2,4-Triazole(288-88-0) 1H NMR spectrum [chemicalbook.com]

- 3. Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Trityl-1H-1,2,4-triazole | C21H17N3 | CID 4638251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. New azole antifungals. 3. Synthesis and antifungal activity of 3-substituted-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Repurposing azole antifungals into antileishmanials: Novel 3-triazolylflavanones with promising in vitro antileishmanial activity against Leishmania major - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of the Trityl Group in 1,2,4-Triazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The synthesis and functionalization of these derivatives often necessitate the use of protecting groups, among which the trityl (triphenylmethyl) group plays a significant and multifaceted role. This technical guide provides an in-depth exploration of the functions of the trityl group in the context of 1,2,4-triazole derivatives, extending beyond its traditional role as a protecting group to its influence on the physicochemical properties and biological activity of these compounds. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes synthetic workflows to offer a comprehensive resource for researchers in drug discovery and development.

Introduction

1,2,4-triazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[1][2] The chemical versatility of the triazole ring allows for extensive structural modifications to optimize therapeutic efficacy. However, the nucleophilic nature of the nitrogen atoms in the triazole ring can complicate synthetic routes, making the use of protecting groups essential.

The trityl (Tr) group is a bulky and lipophilic protecting group frequently employed for amines, alcohols, and thiols.[3] Its primary function in the synthesis of 1,2,4-triazole derivatives is to temporarily block one of the ring's nitrogen atoms, thereby directing subsequent reactions to other positions. Beyond this classical role, the presence of the trityl group can significantly alter a molecule's properties, including its solubility, lipophilicity, and interactions with biological targets. This guide will delve into these aspects, providing a detailed overview for the medicinal chemist.

The Trityl Group as a Protecting Group in 1,2,4-Triazole Synthesis

The trityl group is particularly useful for its steric bulk, which can direct reactions to less hindered positions, and for its acid-labile nature, which allows for its removal under mild conditions that often spare other functional groups.[3]

N-Tritylation of 1,2,4-Triazoles

The introduction of a trityl group onto a nitrogen atom of the 1,2,4-triazole ring is typically achieved by reacting the triazole with trityl chloride in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction.

Experimental Protocol: General Procedure for N-Tritylation of a 1,2,4-Triazole Derivative

A representative protocol for the N-tritylation of a 1,2,4-triazole is as follows:

-

To a solution of the 1,2,4-triazole derivative (1.0 equivalent) in dry pyridine (0.2 M), add trityl chloride (1.1 to 1.5 equivalents).

-

Stir the reaction mixture at room temperature overnight.[3]

-

Upon completion of the reaction (monitored by TLC), quench the reaction by adding methanol.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the N-trityl-1,2,4-triazole derivative.[3]

Note: 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction.[3]

Deprotection of N-Trityl-1,2,4-Triazoles

The removal of the trityl group is most commonly accomplished under acidic conditions. The stability of the trityl cation makes this process highly efficient.[3]

Experimental Protocol: General Procedure for Deprotection of an N-Trityl-1,2,4-Triazole

A typical deprotection protocol is as follows:

-

Dissolve the N-trityl-1,2,4-triazole derivative in a cold solution of 97% formic acid.[3]

-

Stir the mixture for a short period (e.g., 3 minutes).[3]

-

Evaporate the formic acid at room temperature using an oil pump.[3]

-

Co-evaporate the residue with dioxane (twice), followed by ethanol and diethyl ether to remove residual acid.[3]

-

Extract the residue with warm water to dissolve the deprotected triazole derivative.

-

Filter the aqueous solution to remove the insoluble triphenylcarbinol byproduct.

-

Evaporate the filtrate in vacuo to yield the deprotected 1,2,4-triazole derivative.[3]

Note: Other acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane, can also be employed.[4]

Synthetic Workflow Visualization

The following diagram illustrates the general workflow for the protection and deprotection of a 1,2,4-triazole derivative with a trityl group.

References

- 1. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

Spectroscopic Characterization of 1-Trityl-1H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Trityl-1H-1,2,4-triazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for obtaining and analyzing the spectroscopic data for 1-Trityl-1H-1,2,4-triazole.

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of 1-Trityl-1H-1,2,4-triazole.

Spectroscopic Data

Due to the limited availability of direct experimental spectra for 1-Trityl-1H-1,2,4-triazole in publicly accessible databases, the following data is a combination of information from the PubChem database and expected values based on the analysis of closely related 1,2,4-triazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Trityl-1H-1,2,4-triazole

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 - 8.0 | s | 1H | H-5 (Triazole ring) |

| ~ 7.9 - 7.7 | s | 1H | H-3 (Triazole ring) |

| ~ 7.5 - 7.2 | m | 15H | Aromatic-H (Trityl group) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Trityl-1H-1,2,4-triazole

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152 | C-5 (Triazole ring) |

| ~ 145 | C-3 (Triazole ring) |

| ~ 141 | Quaternary C (Trityl group) |

| ~ 130 - 128 | Aromatic CH (Trityl group) |

| ~ 80 | C-Trityl |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 1-Trityl-1H-1,2,4-triazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (Aromatic and Triazole rings) |

| 1250 - 1000 | Medium | C-N stretching |

| 770 - 730 & 700 - 680 | Strong | C-H out-of-plane bending (monosubstituted benzene rings) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1-Trityl-1H-1,2,4-triazole

| m/z | Ion | Notes |

| 311.14 | [M]⁺ | Molecular ion (based on C₂₁H₁₇N₃, Exact Mass: 311.1422)[1] |

| 243 | [M - C₆H₅]⁺ | Loss of a phenyl group from the trityl moiety |

| 165 | [C₁₃H₉]⁺ | Tropylium ion, a common fragment for trityl groups |

| 69 | [C₂H₃N₃]⁺ | 1,2,4-Triazole fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 1-Trityl-1H-1,2,4-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation : Approximately 5-10 mg of purified 1-Trityl-1H-1,2,4-triazole is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition :

-

A standard proton NMR experiment is performed.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled ¹³C NMR experiment is performed.

-

Typical parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and acquisition of 1024-4096 scans to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation :

-

Solid State (KBr Pellet) : A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source. For high-resolution mass spectrometry (HRMS), a Time-of-Flight (TOF) or Orbitrap analyzer is used.

-

Sample Preparation :

-

EI : A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or a gas chromatograph (GC).

-

ESI : A dilute solution of the sample is prepared in a solvent compatible with ESI (e.g., methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization).

-

-

Data Acquisition :

-

EI : The electron energy is typically set to 70 eV.

-

ESI : The spray voltage and capillary temperature are optimized for the compound. Data is acquired in positive ion mode.

-

Mass Range : A scan range of m/z 50-500 is typically sufficient to observe the molecular ion and key fragments. For HRMS, the instrument is calibrated to ensure high mass accuracy.

-

References

The Aromaticity of the 1,2,4-Triazole Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole ring is a fundamental five-membered nitrogen-containing heterocycle that is a cornerstone in medicinal chemistry and drug development. Its prevalence in a wide array of therapeutic agents is largely attributed to its unique electronic properties, metabolic stability, and its capacity to engage in various intermolecular interactions. A deep understanding of the aromaticity of the 1,2,4-triazole core is paramount for elucidating structure-activity relationships (SAR), predicting molecular interactions, and designing novel drug candidates with enhanced efficacy and selectivity. This technical guide provides a comprehensive analysis of the aromatic nature of the 1,2,4-triazole ring, presenting quantitative structural data, detailed experimental and computational methodologies for assessing aromaticity, and a discussion of its significance in a key biological process.

Introduction: The Electronic Structure and Tautomerism of 1,2,4-Triazole

The 1,2,4-triazole ring is a planar, five-membered heterocycle with the molecular formula C₂H₃N₃. It possesses a 6π-electron system, conforming to Hückel's rule for aromaticity (4n+2 π electrons, where n=1). The π-electron sextet arises from the p-orbitals of the two carbon and three nitrogen atoms, leading to significant electron delocalization and resonance stabilization. This inherent aromaticity is a key determinant of the ring's chemical behavior and its utility as a pharmacophore.

1,2,4-Triazole exists in two principal tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, which can rapidly interconvert. The relative stability of these tautomers can be influenced by substitution patterns and the surrounding chemical environment. Computational studies have often shown the 1H-tautomer to be more stable. The presence of three nitrogen atoms imparts a π-excessive character to the ring, influencing its reactivity and interaction with biological targets.

Quantitative Assessment of Aromaticity

The aromaticity of the 1,2,4-triazole ring can be quantified using a combination of structural, magnetic, and electronic criteria.

Structural Data: Bond Lengths and Angles

X-ray crystallography provides precise measurements of bond lengths and angles in the solid state. The degree of bond length equalization is a hallmark of aromatic systems. In an ideal aromatic ring, all carbon-carbon and carbon-nitrogen bond lengths would be intermediate between single and double bonds. The following tables summarize representative bond lengths and angles for substituted 1,2,4-triazole derivatives, as data for the unsubstituted parent molecule is less commonly reported in isolation.

Table 1: Experimental Bond Lengths (Å) of Substituted 1,2,4-Triazole Rings from X-ray Crystallography

| Bond | 4-Amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole[1] | 1H-1,2,4-Triazole-3,5-diamine monohydrate[2] |

| N1-N2 | 1.395(3) | - |

| N2-C3 | - | 1.3400(15) |

| C3-N4 | - | 1.3337(15) |

| N4-C5 | - | 1.3943(13) |

| C5-N1 | - | - |

| C3-N(amino) | - | 1.3797(15) |

| C5-N(amino) | - | - |

Note: Atom numbering may vary between publications. The data presented is for the core triazole ring.

Table 2: Experimental Bond Angles (°) of Substituted 1,2,4-Triazole Rings from X-ray Crystallography

| Angle | 4-Amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole[1] |

| C5-N1-N2 | 105.9(2) |

| N1-N2-C3 | 111.2(2) |

| N2-C3-N4 | 105.8(2) |

| C3-N4-C5 | 109.8(2) |

| N4-C5-N1 | 107.2(2) |

Computational Aromaticity Indices

Computational methods provide valuable quantitative descriptors of aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are two of the most widely used indices.

-

HOMA: This geometry-based index evaluates the degree of bond length equalization. A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 suggests a non-aromatic system. Negative values are indicative of anti-aromaticity.

-

NICS: This magnetic criterion is based on the magnetic shielding at the center of a ring. A negative NICS value (diatropic ring current) is characteristic of an aromatic system, while a positive value (paratropic ring current) suggests anti-aromaticity. NICS(1)zz, which is the out-of-plane component of the magnetic shielding tensor calculated 1 Å above the ring plane, is often considered a more reliable measure as it minimizes contributions from the sigma framework.

Experimental and Computational Protocols

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths and angles.

Detailed Methodology:

-

Crystal Growth and Selection: High-quality single crystals of the 1,2,4-triazole derivative are grown, typically by slow evaporation of a suitable solvent. A crystal with well-defined faces and a size of approximately 0.1-0.3 mm is selected under a microscope.

-

Mounting: The selected crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal through a series of angles while exposing it to the X-ray beam, and the diffraction pattern of spots is recorded.

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects, and absorption. This step yields a file containing the Miller indices (h,k,l) and the intensity of each reflection.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods.[3] This iterative process involves adjusting atomic coordinates, thermal parameters (isotropic or anisotropic), and occupancies to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are often located from the difference Fourier map or placed in calculated positions.

-

Validation: The quality of the final refined structure is assessed using metrics such as the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (GooF).[3] An R1 value below 5% is generally considered indicative of a good quality structure.[3]

Nucleus-Independent Chemical Shift (NICS) Calculation

NICS is a computational method used to probe the magnetic properties of a ring system as an indicator of aromaticity.

Detailed Methodology (using Gaussian software):

-

Geometry Optimization: The molecular geometry of the 1,2,4-triazole derivative is first optimized using a suitable level of theory, for example, Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set. This step ensures that the NICS values are calculated for an energy-minimized structure.

-

Placement of Ghost Atom: A "ghost" atom (Bq) is placed at the geometric center of the 1,2,4-triazole ring.[4][5] For NICS(1) calculations, the ghost atom is positioned 1.0 Å directly above the plane of the ring.

-

NMR Calculation: A Nuclear Magnetic Resonance (NMR) calculation is then performed on the optimized geometry including the ghost atom. The NMR keyword is used in the route section of the Gaussian input file.

-

Extraction of Shielding Tensors: From the Gaussian output file, the magnetic shielding tensor for the ghost atom is located. The isotropic shielding value is the negative of the NICS value. For NICS(1)zz, the zz-component of the shielding tensor is used.

-

Interpretation: A negative shielding value (and thus a positive NICS value) at the ring center is indicative of a paratropic ring current (anti-aromaticity), while a positive shielding value (negative NICS) indicates a diatropic ring current (aromaticity).

Visualization of Key Concepts and Processes

Workflow for Aromaticity Assessment

The following diagram illustrates a typical workflow for assessing the aromaticity of a novel 1,2,4-triazole derivative, integrating both experimental and computational approaches.

Caption: Workflow for the comprehensive assessment of 1,2,4-triazole aromaticity.

Role in Drug Action: Aromatase Inhibition

The aromatic 1,2,4-triazole ring is a key pharmacophore in a class of drugs known as non-steroidal aromatase inhibitors, which are used in the treatment of estrogen receptor-positive breast cancer. Aromatase is a cytochrome P450 enzyme that catalyzes the final step of estrogen biosynthesis. The mechanism of inhibition highlights the importance of the triazole's electronic structure.

The following diagram illustrates the catalytic cycle of aromatase and its inhibition by a 1,2,4-triazole-containing drug.

Caption: Aromatase catalytic cycle and its inhibition by a 1,2,4-triazole derivative.

In this mechanism, the N4 nitrogen of the 1,2,4-triazole ring acts as a ligand, coordinating to the ferric (Fe³⁺) ion of the heme group in the active site of aromatase.[6] This binding is competitive with the natural androgen substrate and effectively blocks the catalytic activity of the enzyme, thereby reducing estrogen production. The aromaticity of the triazole ring contributes to its planarity and the appropriate electronic distribution for this crucial coordination.

Conclusion

The aromaticity of the 1,2,4-triazole ring is a defining feature that underpins its widespread use in medicinal chemistry. This guide has provided a multi-faceted examination of this property, from the fundamental electronic structure to its quantifiable characteristics and its role in drug action. The structural data from X-ray crystallography and the insights from computational indices like HOMA and NICS collectively affirm the aromatic nature of this heterocycle. The detailed protocols provided for the experimental and computational assessment of aromaticity serve as a practical resource for researchers in the field. Furthermore, the visualization of the aromatase inhibition pathway underscores the direct relevance of the triazole's electronic properties to its therapeutic function. A thorough understanding and consideration of the aromaticity of the 1,2,4-triazole core will continue to be essential for the rational design and development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]

- 4. researchgate.net [researchgate.net]

- 5. poranne-group.github.io [poranne-group.github.io]

- 6. Towards an Understanding of the Mode of Action of Human Aromatase Activity for Azoles through Quantum Chemical Descriptors-Based Regression and Structure Activity Relationship Modeling Analysis [mdpi.com]

Tautomerism in Substituted 1,2,4-Triazoles: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, owing to its diverse biological activities and versatile chemical properties. A critical, yet often overlooked, aspect of its chemistry is prototropic tautomerism, a phenomenon that significantly influences the molecule's physicochemical properties, including its hydrogen bonding capabilities, dipole moment, and ultimately, its interaction with biological targets. This in-depth technical guide provides a thorough examination of tautomerism in substituted 1,2,4-triazoles, presenting quantitative data, detailed experimental protocols, and visualizations to aid in the understanding and prediction of tautomeric preferences.

Core Concepts: The Tautomeric Landscape of 1,2,4-Triazoles

Substituted 1,2,4-triazoles can exist in three primary prototropic tautomeric forms, distinguished by the position of the mobile proton on the nitrogen atoms of the heterocyclic ring: the 1H, 2H, and 4H tautomers. The equilibrium between these forms is dynamic and influenced by a variety of factors, including the electronic nature of the substituents, the physical state (solid, liquid, or gas), solvent polarity, and temperature.

The general tautomeric equilibrium for a 3-substituted-1,2,4-triazole is depicted below.

Methodological & Application

Application Notes and Protocols for Tritylating Agents

A thorough review of scientific literature did not yield specific protocols or applications for 1-Trityl-1H-1,2,4-triazole as a tritylating agent for the protection of alcohols, amines, or thiols. The reactivity of N-trityl azole compounds does not typically involve the transfer of the trityl group in the manner of a standard protecting group strategy.

However, for researchers, scientists, and drug development professionals interested in the tritylation of functional groups, this document provides detailed application notes and protocols for commonly employed and well-documented tritylating agents, such as trityl chloride and trityl alcohol derivatives. These methods are standard procedures in organic synthesis, particularly in the fields of nucleoside, carbohydrate, and peptide chemistry.

Introduction to Tritylation

The triphenylmethyl (trityl) group is a valuable protecting group for primary alcohols, and to a lesser extent, for secondary alcohols, amines, and thiols. Its utility stems from its steric bulk, which often allows for selective protection of the least hindered functional group. The trityl group is stable under neutral and basic conditions but is readily cleaved under mild acidic conditions.

Common tritylating agents include:

-

Trityl Chloride (Tr-Cl): A widely used reagent, typically employed in the presence of a base to neutralize the HCl byproduct.

-

4-Methoxytrityl Chloride (MMT-Cl) and 4,4'-Dimethoxytrityl Chloride (DMT-Cl): These electron-rich derivatives are more labile to acid, allowing for more selective deprotection.

-

Trityl Alcohol (Tr-OH): A more stable precursor that can be activated in situ to generate the trityl cation for the protection reaction.

Tritylation of Alcohols

The protection of hydroxyl groups is a frequent necessity in multi-step organic synthesis. The trityl group is particularly useful for the selective protection of primary alcohols in polyol systems like carbohydrates and nucleosides.

Data Presentation: Tritylation of Alcohols

| Entry | Substrate | Tritylating Agent | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 1 | Adenosine | Trityl Chloride | Silver Nitrate | THF/DMF | 2 | 25 | 80 | [1] |

| 2 | Uridine | Trityl Chloride | Silver Nitrate | THF/DMF | 2 | 25 | ~40-85 | [1] |

| 3 | Cytidine | Trityl Chloride | Silver Nitrate | THF/DMF | 2 | 25 | ~40-85 | [1] |

| 4 | Guanosine | Trityl Chloride | Silver Nitrate | THF/DMF | 2 | 25 | ~40-85 | [1] |

| 5 | Ascorbic Acid | Trityl Chloride | Silver Nitrate | THF/DMF | - | 25 | - | [1] |

| 6 | Benzyl Alcohol | Trityl Alcohol | EMIM·AlCl₄ | DCM | 1.5 | RT | >95 | [2][3] |

| 7 | Various Alcohols | Trityl Alcohol | EMIM·AlCl₄ | DCM/ACN | - | RT | High | [2][3] |

Experimental Protocols

Protocol 1: Tritylation of a Nucleoside using Trityl Chloride and Silver Nitrate

This protocol is adapted from a general method for the selective tritylation of primary hydroxyl groups in ribonucleosides.[1]

Materials:

-

Nucleoside (e.g., Adenosine)

-

Trityl Chloride (Tr-Cl)

-

Silver Nitrate (AgNO₃)

-

Tetrahydrofuran (THF), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Chloroform (CHCl₃) and Ethyl Acetate (EtOAc) for elution

Procedure:

-

Dissolve the nucleoside (1 equivalent) in a mixture of THF and DMF (e.g., 8:2 v/v).

-